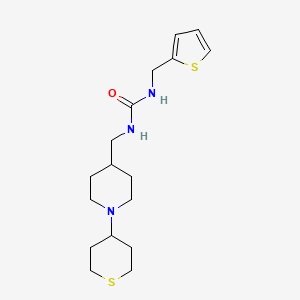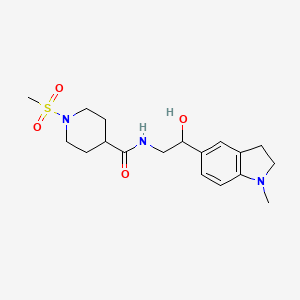
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound possesses unique properties that make it an attractive target for various applications.
Mecanismo De Acción
The mechanism of action of N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide is not fully understood. However, it is believed to function by selectively binding to certain receptors or enzymes in cells and tissues, leading to specific biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide is its high selectivity for certain cells and tissues, which makes it an attractive target for drug delivery and imaging applications. However, its use in lab experiments may be limited by its high cost and low availability.
Direcciones Futuras
There are several future directions for the research and development of N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide. One possible direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
In conclusion, this compound is a promising compound that has potential for various scientific research applications. Its unique properties make it an attractive target for drug delivery and imaging applications, and its biochemical and physiological effects make it a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
Métodos De Síntesis
The synthesis of N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide involves the reaction of 4-cyanooxan-4-ylamine with 1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide has been widely used in scientific research due to its unique properties. It has been studied for its potential as a drug delivery system, as it can selectively target cancer cells and release drugs in a controlled manner. It has also been studied for its potential as a fluorescent probe for imaging biological systems, as it has a high quantum yield and good photostability.
Propiedades
IUPAC Name |
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-3-4-15(11-14(13)2)22-8-5-16(18(22)24)17(23)21-19(12-20)6-9-25-10-7-19/h3-4,11,16H,5-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSXAWAZEMMBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(C2=O)C(=O)NC3(CCOCC3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2476065.png)

![2-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)benzo[f]chromen-3-imine](/img/structure/B2476068.png)

![1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2476072.png)

![3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2476075.png)
![N-(4-ethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2476077.png)

![(E)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2476081.png)



![2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2476087.png)